Lipophilicity: cLogP Comparison
The target compound exhibits a calculated LogP (cLogP) of 2.12, indicating moderate lipophilicity . This value is substantially higher than that of 4-hydroxy-3,5-dimethylbenzoic acid (estimated cLogP ~1.5-1.8) and slightly higher than 4-methoxy-3,5-dimethylbenzoic acid (cLogP 2.1) [1] [2]. The increased lipophilicity, driven by the 2-methoxy-2-oxoethoxy ester-ether chain, enhances membrane permeability potential relative to the more polar hydroxyl analog, which is a key consideration for scaffold design in medicinal chemistry.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | cLogP 2.12 |
| Comparator Or Baseline | 4-hydroxy-3,5-dimethylbenzoic acid (cLogP ~1.5-1.8); 4-methoxy-3,5-dimethylbenzoic acid (cLogP 2.1) |
| Quantified Difference | Δ cLogP of +0.32 to +0.62 vs. hydroxy analog; +0.02 vs. methoxy analog |
| Conditions | Computational prediction |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, making this compound a more suitable starting point for developing brain-penetrant or intracellular-targeting molecules compared to its more polar 4-hydroxy analog.
- [1] PubChem. Butyl 4-(2-methoxy-2-oxoethoxy)benzoate. Data used for structural class inference. View Source
- [2] Phytochemical: 3,5-Dimethyl-p-anisic acid. Iupac Name: 4-methoxy-3,5-dimethylbenzoic acid. Xlogp: 2.1. View Source
